Product packaging for 6-fluoro-N-phenylquinolin-4-amine(Cat. No.:)

6-fluoro-N-phenylquinolin-4-amine

Cat. No.: B4491469
M. Wt: 238.26 g/mol
InChI Key: VJFZJGDLRMWOSC-UHFFFAOYSA-N
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Description

6-fluoro-N-phenylquinolin-4-amine is a synthetic 4-aminoquinoline (4-AQ) derivative, a scaffold of significant interest in medicinal chemistry and drug discovery. The 4-aminoquinoline core is extensively investigated for its broad pharmacological potential, notably as a foundational structure for antimalarial agents like chloroquine and amodiaquine . Recent research has expanded its applications, identifying 4-AQ derivatives as promising candidates for treating central nervous system (CNS) diseases, metabolic syndromes, and as inhibitors for tuberculosis ATP synthase and nociceptin receptors . The specific incorporation of a fluorine atom at the 6-position of the quinoline ring is a common strategy in modern drug design. This modification can profoundly influence a compound's electronic properties, metabolic stability, and its ability to penetrate biological membranes, thereby optimizing its pharmacokinetic profile . This compound serves as a key intermediate for further chemical elaboration. It is amenable to various catalytic functionalization reactions, including Pd-catalyzed aminocarbonylation and Sonogashira coupling, which can be used to introduce carboxamide or ketoamide moieties to create more complex hybrids for structure-activity relationship (SAR) studies . Researchers utilize this chemical in developing novel therapeutic agents and as a probe to study biological mechanisms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11FN2 B4491469 6-fluoro-N-phenylquinolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-N-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-11-6-7-14-13(10-11)15(8-9-17-14)18-12-4-2-1-3-5-12/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFZJGDLRMWOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties of 6 Fluoro N Phenylquinolin 4 Amine

A likely precursor for the synthesis would be 4-chloro-6-fluoroquinoline (B35510). The reaction of 4-chloro-6-fluoroquinoline with aniline (B41778), likely under basic conditions and with heating, would be expected to yield 6-fluoro-N-phenylquinolin-4-amine. chemicalbook.com The general reaction is depicted below:


Proposed Synthesis of this compound

Reaction of 4-chloro-6-fluoroquinoline with aniline

Reactants:

  • 4-chloro-6-fluoroquinoline
  • Aniline
  • Conditions:

  • Presence of a base
  • Elevated temperature
  • Product:

  • This compound

  • Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

    Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
    This compound C₁₅H₁₁FN₂238.26~3.5
    4-Chloro-6-fluoroquinolineC₉H₅ClFN181.592.9
    AnilineC₆H₇N93.130.9
    Chloroquine (B1663885)C₁₈H₂₆ClN₃319.874.6

    Note: The properties for this compound are predicted based on its structure and data from similar compounds.

    Research Findings and Potential Applications

    Potential as an Antimalarial Agent

    Given the historical success of 4-aminoquinolines in treating malaria, a primary area of investigation for this compound would be its antimalarial activity. The core 4-aminoquinoline scaffold is known to interfere with heme detoxification in the malaria parasite. mdpi.com The addition of a fluorine atom at the 6-position could potentially enhance its activity against chloroquine-resistant strains. Further research would be necessary to evaluate its efficacy and mechanism of action against various Plasmodium species.

    Potential as an Anticancer Agent

    Recent studies have highlighted the anticancer potential of various quinoline (B57606) derivatives. nih.govmdpi.comnih.gov For instance, certain 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives have been shown to act as topoisomerase I inhibitors, a key target in cancer therapy. nih.gov Additionally, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have demonstrated inhibitory activity against cancer cell lines. nih.govmdpi.com These findings suggest that this compound could also exhibit antiproliferative effects and warrants investigation as a potential anticancer agent.

    Table 2: Biological Activities of Structurally Related Quinolone Derivatives

    Compound TypeBiological ActivityTarget/Mechanism of Action
    4-AminoquinolinesAntimalarialInhibition of heme polymerization
    6-FluoroquinolonesAntibacterial, AnticancerDNA gyrase/topoisomerase IV inhibition, Topoisomerase I inhibition
    N-Phenyl-quinolone derivativesAnticancerInhibition of cancer cell proliferation

    Note: This table summarizes the general activities of compound classes related to this compound and does not represent direct data for the specified compound.

    Conclusion

    Direct Synthesis Approaches for 6-Fluoro-N-phenylquinolin-4-amine Core Structure

    The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalyzed and multicomponent approaches. These methods offer different advantages in terms of efficiency, substrate scope, and operational simplicity.

    Conventional Synthetic Pathways

    The most traditional and widely employed method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr). iipseries.org This approach typically involves the reaction of a 4-chloroquinoline (B167314) precursor with a suitable amine. For the synthesis of this compound, the key intermediate would be 4-chloro-6-fluoroquinoline (B35510), which is reacted with aniline (B41778).

    Under conventional heating, this reaction often requires harsh conditions, such as high temperatures (above 120°C) and prolonged reaction times (over 24 hours), frequently in a polar aprotic solvent like N,N-dimethylformamide (DMF). iipseries.org The use of a base, such as triethylamine (B128534) or potassium carbonate, can improve yields. nih.govucsf.edu Alternatively, the reaction can be catalyzed by a Brønsted or Lewis acid, which is particularly effective for incorporating anilines at the 4-position with high yields. iipseries.org Another variation involves using aniline hydrochlorides, which can lead to good yields of the desired product. iipseries.org

    A common precursor for the 4-chloro-6-fluoroquinoline is the corresponding 6-fluoro-4-hydroxyquinoline. This intermediate can be synthesized via methods like the Gould-Jacobs reaction, which involves the condensation of 4-fluoroaniline (B128567) with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization. nih.gov The resulting 4-hydroxyquinoline (B1666331) is then converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govwikipedia.org

    Microwave-Assisted Synthesis Strategies

    To overcome the limitations of conventional heating, such as long reaction times and potential side product formation, microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinolines. wikipedia.orgquimicaorganica.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. wikipedia.orgsynarchive.com

    In the context of the SNAr reaction between 4,7-dichloroquinoline (B193633) and various amines, microwave heating in solvents like DMSO or 2-propanol at temperatures between 140°C and 180°C has proven highly effective, affording products in good to excellent yields (80-95%) within 20-30 minutes. iipseries.orgsynarchive.com This efficiency is also observed in the synthesis of more complex derivatives. For instance, a series of 4-N-methylaminoquinoline analogues were successfully synthesized via a microwave-assisted fusion of an N-methylated secondary amine with a 4-chloroquinoline nucleus at 145°C for 30 minutes. quimicaorganica.org Similarly, the synthesis of 4-aminoquinoline-phthalimides has been achieved in high yields (81-92%) by heating the reactants in DMSO at 160°C for just 2 minutes under microwave conditions. wikipedia.org

    ReactantsConditionsTimeYieldReference
    4,7-dichloroquinoline, various aminesDMSO, 140-180°C, Microwave20-30 min80-95% iipseries.orgsynarchive.com
    4,7-DCQ, N-methylated secondary aminePhenol, 145°C, 50W Microwave30 min60% quimicaorganica.org
    Phthalic anhydrides, 4-aminoquinoline-diaminesDMSO, 160°C, Microwave2 min81-92% wikipedia.org

    Zinc Chloride Mediated Condensation Reactions

    Lewis acids like zinc chloride (ZnCl₂) are effective catalysts in several classical quinoline (B57606) syntheses that can be adapted to form the core structure. The Doebner-Miller reaction, for example, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. quimicaorganica.orgresearchgate.net The use of ZnCl₂ as a catalyst facilitates the reaction, leading to the formation of ZnCl₂ hydrochloride complexes of the quinoline product, which are then decomposed. wikipedia.org This method, however, typically yields 2- or 4-substituted quinolines that would require further functionalization to produce the desired 4-amino group.

    Similarly, the Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. synarchive.comnih.gov While typically employing strong acids like sulfuric acid, Lewis acids such as ZnCl₂ can also promote this cyclization. The choice of a 4-fluoroaniline as the starting material would incorporate the fluorine atom at the 6-position of the resulting quinoline ring. nih.gov The Knorr quinoline synthesis, which converts a β-ketoanilide into a 2-hydroxyquinoline, can also be facilitated by ZnCl₂. iipseries.org These methods primarily build the quinoline ring system, which would then need subsequent chemical steps to introduce the 4-amino-N-phenyl group.

    Multicomponent Reaction (MCR) Approaches

    Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like 4-aminoquinolines. researchgate.net These strategies allow for the rapid generation of molecular diversity from simple starting materials.

    Several MCRs have been developed for the synthesis of the 4-aminoquinoline (B48711) scaffold. One notable example is a palladium-catalyzed domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and amines to produce 2-aryl-4-dialkylaminoquinolines. researchgate.net More recent MCRs have focused on copper-catalyzed annulations. For instance, 2,3-disubstituted 4-aminoquinolines can be synthesized from substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. researchgate.net Another approach involves the reaction of phenylacetylenes, sulfonylazides, and 2-aminobenzonitrile (B23959) to yield 2-aminosulfonyl-3-substituted-4-aminoquinolines. researchgate.net The Ugi three-component reaction has also been employed to create libraries of 4-aminoquinoline γ- and δ-lactams. researchgate.net These MCR strategies provide a powerful platform for accessing diverse 4-aminoquinoline analogues.

    Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
    Palladium-catalyzed dominoEthynylarylamines, Aryl iodides, CO, AminesPdCl₂(PPh₃)₂, THF, 70°C2-Aryl-4-dialkylaminoquinolines researchgate.net
    Copper-catalyzed [2+2+2] annulationBenzonitriles, Aryl-mesyliodinium salt, YnamidesCopper catalyst2,3-Disubstituted 4-aminoquinolines researchgate.net
    Ugi 3-component(Isocyano)quinoline, Aldehyde, Carboxylic Acid-4-Aminoquinoline lactams researchgate.net

    Imidoylative Sonogashira/Cyclization Cascade for 4-Aminoquinoline Synthesis

    A novel and modular one-pot, two-stage synthesis for substituted 4-aminoquinolines involves an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. wikipedia.orgnih.govresearchgate.net This three-component reaction provides a direct route to the 4-aminoquinoline scaffold from readily available starting materials: an o-bromoaniline, an alkyne, and an isocyanide. wikipedia.orgresearchgate.net

    The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a ligand like Xantphos, and a copper(I) co-catalyst (e.g., CuBr). wikipedia.orgresearchgate.net The process is carried out in a solvent like DMF at elevated temperatures (e.g., 90°C). After the initial coupling, the addition of an acid, such as 2 M HCl, promotes the cyclization to form the final 4-aminoquinoline product. wikipedia.org This methodology is highly versatile, tolerating a wide range of substituents on the aromatic rings and accommodating various isocyanides, which allows for the direct synthesis of diverse and medicinally relevant 4-aminoquinolines. nih.govresearchgate.netsemanticscholar.org

    Derivatization and Functionalization Reactions on the this compound Scaffold

    The 4-aminoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatization allows for the fine-tuning of its biological properties. nih.gov Once the core this compound structure is synthesized, it can be further modified at several positions.

    Functionalization can be achieved by introducing various substituents onto the N-phenyl ring or by modifying the quinoline core itself, if other reactive handles are present. For example, if a precursor like 7-chloro-6-fluoro-N-phenylquinolin-4-amine is used, the 7-position can be functionalized via metal-catalyzed cross-coupling reactions such as Suzuki, Ullmann, or Negishi couplings to introduce new aryl, alkyl, or ether linkages. wikipedia.org

    Another strategy involves the direct derivatization of the amino group itself. For instance, 4-aminoquinoline can react with electrophilic reagents like chloro-1,3,5-triazines in the presence of a base to yield 4-(substituted amino)quinolines. researchgate.net Furthermore, highly reactive derivatizing agents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) have been synthesized to react with amino groups to form stable urea (B33335) derivatives, a strategy that could be applied to functionalize other amino groups within a more complex 4-aminoquinoline analogue. These derivatization reactions are crucial for exploring structure-activity relationships (SAR) and developing new compounds with optimized properties.

    Modifications at the N-Phenyl Moiety

    The N-phenyl group of N-phenylquinolin-4-amine derivatives offers a prime location for introducing a variety of substituents to modulate the molecule's properties. A range of halide-substituted N-phenylquinolin-4-amines have been successfully synthesized. chemrxiv.org Furthermore, sulfur-containing functionalities, such as -SCF3, -SF5, and -SCH3, have been incorporated into the N-phenyl ring, yielding the corresponding N-difluoromethylated products in high yields. chemrxiv.org This demonstrates the compatibility of these sulfur groups with the reaction conditions. The synthetic protocol has also been shown to accommodate diphenyl sulfide (B99878) and sulfonamide groups on the N-phenyl moiety. chemrxiv.org

    Substitutions on the Quinoline Ring System

    The quinoline core itself is amenable to various substitutions. The introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton has been a significant modification, leading to second-generation quinoline compounds. nih.gov Further modifications at the C-6, C-7, and C-8 positions are common strategies to alter the properties of quinolin-4-one based molecules. nih.gov For instance, hydrophobic residues on the benzo-moiety of the quinoline scaffold have been shown to significantly improve potency in certain biological contexts. nih.gov

    A general and operationally simple metal-free method has been established for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.orgnih.gov This protocol utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature. rsc.orgnih.gov The reaction exhibits high generality with respect to the quinoline substrate, and in most cases, proceeds with complete regioselectivity to afford the C5-halogenated product in good to excellent yields. rsc.orgnih.gov This method has been successfully applied to a variety of 8-substituted quinolines, including those with phosphoramidate, tertiary amide, N-alkyl/N,N-dialkyl, and urea derivatives. rsc.org

    Introduction of Heterocyclic and Aliphatic Side Chains

    The incorporation of heterocyclic and aliphatic side chains onto the quinoline framework is a key strategy for expanding the chemical space of these compounds. For example, a cyclopropyl (B3062369) group at the N1 position has been found to increase activity compared to an ethyl group in certain quinolin-4-ones. nih.gov Substituted phenyl or thiazole (B1198619) rings at this position also have a beneficial effect. nih.gov In contrast, alkyl groups at the C2 position have been shown to be more advantageous for certain biological activities than aryl groups. nih.gov

    The introduction of bulky side chains, such as the C7-azabicyclo moiety in moxifloxacin, which is a fused bicycle of pyrrolidine (B122466) and piperidine, can significantly influence the properties of the resulting molecule. nih.gov The synthesis of quinoline-thiones fused with poly-heterocyclic systems has also been achieved through microwave-assisted annulation processes. nih.gov

    Regioselective Halogenation of Quinoline Intermediates

    Regioselective halogenation is a powerful tool for the functionalization of quinoline intermediates, providing handles for further chemical transformations. A metal-free protocol for the geometrically inaccessible C5–H halogenation of a range of 8-substituted quinoline derivatives has been developed. rsc.orgnih.gov This method is operationally simple, proceeds under air, and uses trihaloisocyanuric acid as the halogen source. rsc.orgnih.gov The reaction demonstrates excellent functional group tolerance and provides the C5-halogenated products with complete regioselectivity in most instances. rsc.orgnih.gov

    Furthermore, an iron(III)-catalyzed method for the C5-H halogenation of 8-amidoquinolines in water has been reported. mdpi.com This approach is efficient, economical, and environmentally friendly. mdpi.com The chelation of iron with the N,N-bidentate 8-aminoquinoline (B160924) is believed to play a crucial role in directing the regioselectivity of the reaction. mdpi.com A variety of bromination reagents, including N-bromosuccinimide (NBS), N-bromosaccharin (NBSA), and tribromoisocyanuric acid (TBCA), have been employed for the C5-H bromination of the quinoline ring. researchgate.net

    N-Difluoromethylation of N-Phenylquinolin-4-amine Derivatives

    The introduction of a difluoromethyl (CF2H) group can significantly alter the physicochemical properties of a molecule. A cost-effective approach for the N-difluoromethylation of N-phenylquinolin-4-amine derivatives has been developed. chemrxiv.org This method has been successfully applied to a variety of substrates, including those with halide substitutions on the N-phenyl ring. chemrxiv.org Notably, the reaction conditions are mild enough to tolerate sensitive functional groups, such as azo moieties, and various sulfur-containing groups like -SCF3, -SF5, and -SCH3. chemrxiv.org The protocol is also amenable to the double N-difluoromethylation of substrates containing an imine unit. chemrxiv.org

    The development of efficient methods for the synthesis of N-CF2H compounds is an active area of research. nih.gov While the synthesis of acyclic N-difluoromethyl amides has been challenging, efficient access to selected N-difluoromethylated heterocycles has been achieved. nih.gov

    Advanced Synthetic Techniques and Green Chemistry Considerations

    Modern organic synthesis is increasingly focused on the development of efficient, scalable, and environmentally benign methodologies. In the context of quinoline synthesis, several advanced techniques and green chemistry approaches have been explored.

    Advanced Synthetic Techniques:

    Microwave-assisted synthesis: This technique offers rapid heating, leading to reduced reaction times and often improved yields and selectivity. nih.govnumberanalytics.com It has been successfully employed in the synthesis of quinoline derivatives, including microwave-assisted green synthesis in water. researchgate.net

    Continuous flow chemistry: This method utilizes a continuous flow reactor, enabling efficient and scalable production with better control over reaction parameters. numberanalytics.com

    High-pressure synthesis: The application of high pressure can facilitate reactions, leading to improved rates, yields, and access to complex or strained molecules. numberanalytics.com

    Ultrasound irradiation: Ultrasound-assisted multicomponent reactions, particularly in water, have proven effective for generating bioactive compounds with high yields. nih.gov

    Green Chemistry Considerations:

    Catalysis: The use of transition metal complexes, such as palladium and copper catalysts, has been instrumental in quinoline synthesis through cross-coupling and cyclization reactions. numberanalytics.com Heterogeneous catalysts are gaining attention due to their recyclability and sustainability, reducing waste and environmental impact. numberanalytics.com Nanocatalysts also offer an effective option for the synthesis of quinolines. nih.gov

    Solvents: There is a significant shift towards using greener solvents, such as water, or conducting reactions under solvent-free conditions to minimize environmental impact. nih.govbenthamdirect.comtandfonline.com

    Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow the construction of complex molecules in a single step from multiple starting materials, showcasing high atom economy. rsc.org

    These advanced techniques and green chemistry principles are paving the way for more sustainable and efficient synthesis of this compound and its diverse analogs. benthamdirect.com

    In-depth Spectroscopic and Structural Analysis of this compound Eludes Public Domain

    A comprehensive investigation into the spectroscopic and structural characteristics of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches for detailed analytical information, specific data pertaining to its Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HR-MS), Infrared (IR) spectroscopy, X-ray crystallography, and elemental analysis remains largely unpublished in accessible scientific literature.

    The inquiry, aimed at compiling a detailed scientific article, sought to elucidate the precise structural features of this compound. The intended report was structured to cover various analytical techniques crucial for the definitive characterization of a chemical compound. However, the search for primary data, including ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR chemical shifts, accurate mass-to-charge ratios from HR-MS, characteristic IR absorption bands, and single-crystal X-ray diffraction data, proved unsuccessful.

    While information on related quinoline derivatives and isomers, such as 6-fluoro-2-phenylquinolin-4(1H)-one, is available and provides a general understanding of the spectroscopic behavior of the quinoline scaffold, this data is not directly applicable to the specific substitution pattern of this compound. The precise influence of the phenylamino (B1219803) group at the 4-position and the fluorine atom at the 6-position on the compound's spectral and structural properties can only be determined through direct experimental measurement.

    The absence of this specific data prevents the construction of a detailed and scientifically rigorous article as per the requested outline. The creation of accurate data tables for NMR, HR-MS, and IR, as well as a discussion on the absolute stereochemistry and elemental composition, is contingent on the availability of this foundational experimental work.

    It is conceivable that the synthesis and characterization of this compound have been conducted in private industrial research or in academic studies that have not yet been published or are not indexed in publicly accessible databases. Until such data becomes available, a thorough and authoritative spectroscopic and structural elucidation of this particular compound remains beyond the scope of a public-domain-based report.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme.

    Research on quinoline derivatives has identified several potential biological targets. For instance, derivatives of 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline have been docked into the active sites of DNA gyrase A and B, with a notable preference for DNA gyrase A. nih.gov In one such study, 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline demonstrated significant inhibitory activity against S. aureus DNA gyrase A. nih.gov

    Similarly, novel fluoroquinolone derivatives have been synthesized and their interactions with the bacterial protein receptor, topoisomerase II DNA gyrase (PDB ID: 2XCT), have been studied using molecular docking. nih.govsemanticscholar.org These studies aim to understand the binding site interactions that contribute to the antibacterial activity of these compounds. nih.govsemanticscholar.org

    In the context of anticancer research, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer signaling pathways. mdpi.com Docking studies have shown that these compounds can occupy the PI3Kα binding site and interact with key amino acid residues. mdpi.com Another study focused on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives targeting the EGFR tyrosine kinase domain, where the synthesized compounds showed well-conserved hydrogen bonding within the active pocket. nih.gov

    The binding interactions of N,2-diphenylquinazolin-4-amine derivatives with the ATP-active pocket of E. coli DNA gyrase B kinase (PDB code: 1KZN) have also been explored. lums.ac.ir The docking scores for these compounds ranged from -3.05 to -6.13 kcal/mol, with the most potent compounds exhibiting the highest binding energies. lums.ac.ir

    These studies collectively highlight the utility of molecular docking in elucidating the potential mechanisms of action for this compound derivatives and in guiding the design of more potent and selective inhibitors for various therapeutic targets.

    Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

    Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. This computational method is crucial for assessing the binding stability of a ligand-protein complex and for exploring the conformational dynamics that occur upon binding.

    For quinazoline (B50416) derivatives, MD simulations have been employed to study the stability of their complexes with protein targets. For example, the interactions of 6-bromo quinazoline derivatives with the epidermal growth factor receptor (EGFR) have been investigated over a 100 ns simulation period to evaluate the conformational stability of the enzyme-ligand complex. nih.gov Such simulations can reveal the flexibility of different regions of the protein and the ligand, as indicated by the root mean square fluctuation (RMSF) of atomic positions.

    In a study of phenylhydrazono phenoxyquinolones, an MD simulation indicated stable binding of the hit compound to the α-amylase enzyme throughout the simulation period. nih.gov The RMSF plot from this study showed that most residues in the complex had fluctuations of less than 3.5 Å, signifying a stable structural behavior. nih.gov

    Furthermore, MD simulations combined with molecular mechanics/generalized Born surface area (MM/GBSA) calculations have been used to determine the key binding residues for inhibitors of mutant H1047R PI3Kα. mdpi.commdpi.com This approach helps to pinpoint the specific amino acids that are crucial for the binding and activity of the inhibitors.

    These examples demonstrate that MD simulations are a powerful tool for validating the results of molecular docking and for providing a dynamic picture of the ligand-receptor interactions, which is essential for the rational design of new derivatives of this compound.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

    A QSAR study was conducted on a series of 2,4-disubstituted 6-fluoroquinolines for their antiplasmodial activity. The resulting model demonstrated strong predictive power, with a high correlation coefficient for the training set and good predictive ability for a test set of compounds. The statistical parameters of the model are presented in the table below.

    ParameterValue
    R² (correlation coefficient)0.836
    xv-r² (cross-validated correlation coefficient)0.737
    Number of compounds in training set27

    This 4D-QSAR analysis suggested three key ligand-receptor interaction sites that are crucial for the observed biological activity. nih.gov Such models are invaluable for understanding the structural requirements for activity and for designing new this compound derivatives with enhanced potency.

    Pharmacophore Modeling and Virtual Screening

    Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the desired features.

    For instance, a six-point pharmacophore model (AADHPR_1) has been generated for a class of inhibitors, illustrating acceptor, donor, hydrophobic, positive, and aromatic ring features. researchgate.net This model was then used for 3D-QSAR analysis and to align active ligands. researchgate.net

    In another study, a pharmacophore model was developed for pyrazoloquinazoline inhibitors of Polo-like kinase 1 (PLK-1). researchgate.net The final five-point model included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net The selection of the best pharmacophore model was based on its ability to identify active compounds from diverse chemical classes. researchgate.net

    Pharmacophore-model-based virtual screening has also been successfully used to identify novel natural product candidates for the treatment of human neuroblastoma. nih.gov The initial screening identified a number of compounds that were then further evaluated using molecular docking and ADMET analysis. nih.gov

    In Silico Prediction of Pharmacokinetic Profiles (ADMET)

    The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models are increasingly used to evaluate these properties early on, helping to reduce the likelihood of late-stage failures. nih.gov

    For a series of 2,4-disubstituted 6-fluoroquinolines, in silico ADMET studies were performed to predict their pharmacokinetic properties. The results of these predictions for selected compounds are summarized in the table below.

    CompoundPropertyPredicted Value
    Compound ABBB PermeabilityLow
    CNS PermeabilityPoor
    Compound BBBB PermeabilityLow
    CNS PermeabilityPoor

    Note: Compound A and Compound B are representative 2,4-disubstituted 6-fluoroquinolines from a larger study.

    The findings indicated a satisfactory volume of distribution for the compounds, suggesting they would distribute well within the body. nih.gov However, the predictions also showed poor permeability across the blood-brain barrier (BBB) and into the central nervous system (CNS), indicating a limited ability to reach these areas. nih.gov

    In other studies, in silico tools have been used to screen large numbers of compounds for their drug-likeness and ADMET profiles before proceeding with more resource-intensive experimental evaluations. nih.gov This approach allows for the early identification of compounds with potentially unfavorable pharmacokinetic properties, thereby focusing efforts on the most promising candidates.

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and spectroscopic signatures.

    DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the ground state molecular geometry of various heterocyclic compounds, including pyrimidine (B1678525) derivatives. researchgate.net From the optimized structure, important geometrical parameters such as bond lengths, bond angles, and torsion angles can be derived. researchgate.net

    The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

    Molecular Electrostatic Potential (MEP) maps, which can also be generated from DFT calculations, provide a visual representation of the charge distribution within a molecule. These maps are useful for predicting how a molecule will interact with other molecules and for identifying regions that are susceptible to electrophilic or nucleophilic attack.

    For this compound and its derivatives, DFT calculations can be used to:

    Determine the most stable conformation of the molecule.

    Calculate the HOMO-LUMO energy gap to assess its reactivity.

    Generate MEP maps to understand its intermolecular interaction patterns.

    Predict vibrational frequencies that can be compared with experimental IR and Raman spectra to confirm the molecular structure.

    These theoretical insights are invaluable for understanding the fundamental chemical properties of this compound derivatives and for guiding the design of new compounds with desired electronic and reactive properties.

    Pharmacological Profiling and Biological Activity Spectrum

    Anticancer Activities of 6-Fluoro-N-phenylquinolin-4-amine Analogues

    Analogues of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, inhibition of cell proliferation, and the induction of programmed cell death pathways.

    In Vitro Cytotoxicity Against Various Carcinoma Cell Lines

    A range of 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines. For instance, the compound butyl-(7-fluoro-quinolin-4-yl)-amine, a structural analogue, demonstrated more potent cytotoxic effects on the MCF-7 human breast cancer cell line compared to the established drug chloroquine (B1663885). nih.gov In a broader screening, a series of 4-aminoquinoline derivatives showed significant cytotoxicity against both MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov

    Further studies on novel fluoroquinolone analogues revealed remarkable cytotoxicity across a majority of the 60 cell lines in the National Cancer Institute (NCI) panel, with IC₅₀ values indicating 4 to 12 times greater potency than the standard anticancer drug Etoposide. news-medical.net Specifically, pyrazolo[4,3-f]quinoline derivatives have been identified as highly toxic to gastric cancer (NUGC-3), kidney cancer (ACHN), colon cancer (HCT-15), breast cancer (MM231), lung cancer (NCI-H23), and prostate cancer (PC-3) cell lines, with some compounds showing 50% growth inhibition (GI₅₀) at concentrations below 8 µM. mdpi.com One particularly potent derivative, compound 16 from a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, exhibited an IC₅₀ value of 13 µM against the Caco-2 human epithelial colorectal adenocarcinoma cell line. mdpi.com

    In Vitro Cytotoxicity of this compound Analogues
    Compound AnalogueCell LineActivitySource
    butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine nih.gov
    N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16)Caco-2 (Colorectal)IC₅₀ = 13 µM mdpi.com
    Pyrazolo[4,3-f]quinoline derivatives (e.g., 1M, 2E, 2P)NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3GI₅₀ < 8 µM mdpi.com
    Fluoroquinolone analogsNCI-60 Panel4-12x more potent than Etoposide news-medical.net

    Antiproliferative Effects on Human Tumor Cell Lines

    Beyond direct cytotoxicity, these compounds actively inhibit the proliferation of cancer cells. Studies on phenylaminoisoquinolinequinones, which share structural similarities, have shown that the introduction of a phenylamino (B1219803) group significantly enhances antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov Novel fluoroquinolone analogues have also demonstrated a significant reduction in cell proliferation across a wide range of human tumor cell lines. news-medical.net

    In one study, various 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested, with one compound showing a potent antiproliferative effect against the MCF-7 breast cancer cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL. mdpi.com Another investigation into pyrazolo[4,3-f]quinoline derivatives found that several compounds exhibited strong antiproliferative activity against six different human cancer cell lines, with some inhibiting 50% of cell growth at concentrations below 8 µM. mdpi.com This broad-spectrum antiproliferative action highlights the therapeutic potential of this class of compounds.

    Apoptotic DNA Fragmentation Induction

    A key mechanism of anticancer activity for these compounds is the induction of apoptosis, or programmed cell death, which is often characterized by the fragmentation of nuclear DNA. This process involves the activation of endonucleases that cleave the genomic DNA into smaller fragments. nih.gov The induction of apoptosis by quinoline (B57606) derivatives has been confirmed in multiple studies. For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce apoptosis in HL-60 and H460 cells, an effect confirmed by Hoechst staining and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov

    Similarly, treatment of leukemia cells with 6-Amino-SPD, a sulfonylpurine derivative, resulted in a significant increase in both early and late-stage apoptotic cells. nih.gov This indicates that these compounds can effectively trigger the internal cellular machinery to initiate self-destruction in cancer cells. The process of DNA fragmentation itself is a hallmark of apoptosis and can be triggered by numerous single-strand breaks in the DNA, which ultimately leads to the dissociation of the DNA molecule. nih.gov It is important to note that certain substances, like polyamines, can create artifacts in DNA fragmentation assays, so results must be carefully interpreted. nih.gov

    Cell Cycle Arrest Studies

    Analogues of this compound can also exert their anticancer effects by interfering with the cell cycle, a tightly regulated process that governs cell division. By causing cell cycle arrest, these compounds prevent cancer cells from replicating.

    Research has shown that active fluoroquinolone analogues can disrupt the cell cycle in MCF-7 breast cancer cells, causing them to accumulate in the G2/M phase. news-medical.net This phase is a critical checkpoint before mitosis, and arrest at this stage prevents the cell from dividing. Similarly, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was shown to induce G2/M phase arrest in both HL-60 and H460 cancer cells. nih.govnih.gov Other studies have reported similar findings; for example, a benzofuran (B130515) derivative induced G2/M phase arrest in HepG2 liver cancer cells, while another caused arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com The induction of cell cycle arrest at G2/M was also observed in HT-29 colon cancer cells treated with certain (4-aryl-6-flouro-4H-benzo nih.govnih.govthieno[3,2-b]pyran) derivatives. researchgate.net This consistent ability to halt the cell cycle at critical checkpoints underscores a significant mechanism of their antitumor activity.

    Antimicrobial Activities of this compound Analogues

    In addition to their anticancer properties, fluoroquinolone compounds are well-established as potent antibacterial agents. The introduction of various substituents onto the quinoline core can modulate their spectrum and efficacy against a range of bacteria, including drug-resistant strains.

    Antibacterial Efficacy (e.g., against MRSA, Gram-positive and Gram-negative bacteria)

    Fluoroquinolone derivatives have demonstrated a broad spectrum of antibacterial action, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov

    A number of studies have highlighted the efficacy of these compounds against problematic resistant pathogens. For example, certain fluorobenzoylthiosemicarbazides, which are structurally related, were active against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The development of metalloantibiotics, where fluoroquinolones are complexed with metal ions, has shown particular promise against MRSA. These complexes exhibited 4 to 28-fold lower MIC values against MRSA isolates compared to the parent fluoroquinolones. nih.gov This enhanced activity suggests that such modifications can help overcome existing resistance mechanisms.

    Antibacterial Efficacy of this compound Analogues
    Compound TypeBacteriaActivity (MIC)Source
    FluorobenzoylthiosemicarbazidesMRSA7.82 - 31.25 µg/mL nih.gov
    Fluoroquinolone MetalloantibioticsMRSA4 to 28-fold lower than parent FQs nih.gov

    Antifungal Properties

    Research into the antifungal potential of quinoline derivatives has identified promising candidates. One study highlighted the in vitro and in vivo antifungal activities of 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7). nih.gov This compound demonstrated more potent in vitro antifungal activity against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte than the established antifungal agents fluconazole (B54011) and ketoconazole. nih.gov Furthermore, in a systemic Candida albicans infection model in mice, RCK7 exhibited a significant therapeutic effect, reducing colony counts in the liver and improving survival rates compared to ketoconazole. nih.gov

    Anti-tubercular Activity

    The 4-anilinoquinoline scaffold has been a focal point in the search for new treatments for tuberculosis (TB). Screening of a series of 4-anilinoquinolines and 4-anilinoquinazolines led to the identification of novel inhibitors of Mycobacterium tuberculosis (Mtb). nih.govbiorxiv.org Key structural features, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring, were found to be important for anti-Mtb activity. nih.govbiorxiv.org The inclusion of fluorine on the distal phenyl ring of the quinazoline (B50416) structure markedly increased activity. nih.gov

    Further studies on N1-phenyl substituted 4-quinolones also revealed promising anti-tubercular agents. nih.gov Specifically, an N1-p-fluorophenyl substituted analogue was found to be active against Mycobacterium avium, a pathogen often isolated from patients with AIDS. nih.gov The development of fluoroquinolone derivatives continues to be a key strategy in the search for more potent anti-TB agents. nih.gov A separate investigation into a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol compound showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of Mtb. mdpi.com

    Compound/AnalogTarget OrganismKey FindingsCitation
    6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7)Aspergillus niger, Cryptococcus neoformans, Trichophyton mentagrophyte, Candida albicansMore potent in vitro activity than fluconazole and ketoconazole. Effective in a murine model of systemic candidiasis. nih.gov
    4-Anilinoquinolines/quinazolinesMycobacterium tuberculosisNovel inhibitors identified; fluorine substitution on the distal phenyl ring increased activity. nih.govbiorxiv.org
    N1-p-fluorophenyl substituted 4-quinoloneMycobacterium aviumActive against M. avium. nih.gov
    4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMycobacterium tuberculosis (H37Rv and MDR strains)Promising activity against both drug-sensitive and multi-drug-resistant strains. mdpi.com

    Antiparasitic Activities of this compound Analogues

    Antimalarial Activity (e.g., against Plasmodium falciparum strains)

    The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example. nih.gov Research has focused on modifying this scaffold to overcome drug resistance. nih.govresearchgate.net The introduction of a fluorine atom at the C6 position of the quinoline ring has been shown to improve antiplasmodial activity compared to methoxylated analogues. nih.gov For instance, a fluorinated analogue with a 3,4-dimethoxy group showed a 4.5-fold improvement in activity. nih.gov

    Structure-activity relationship (SAR) studies have demonstrated that monofluorination at the para position of the phenyl ring is optimal for antiplasmodial potency, while other substitutions or excessive fluorination can be detrimental. nih.gov The replacement of a hydroxyl group with a fluorine atom in amodiaquine (B18356) (AQ) to create 4'-fluoro-amodiaquine (FAQ) was explored to reduce toxicity. nih.gov Hybrid molecules of FAQ with pyrimidines displayed potent activity against chloroquine-resistant P. falciparum strains, with some compounds being significantly more active than both chloroquine and artesunate. nih.gov These compounds are believed to act by inhibiting the formation of hemozoin, a critical detoxification process for the parasite. mdpi.comresearchgate.net

    Compound/Analog TypeTarget Strain(s)Key FindingsCitation
    6-Fluoro-quinolinesPlasmodium falciparumIntroduction of a fluorine atom at C6 improved antiplasmodial activity over methoxylated analogues. nih.gov
    Monofluorinated phenyl ring analoguesPlasmodium falciparumPara-fluorination of the phenyl ring was found to be the most favorable for antiplasmodial activity. nih.gov
    4'-Fluoro-amodiaquine (FAQ)-pyrimidine hybridsP. falciparum (CQ-resistant Dd2 strain)Exhibited up to 47.3-fold better activity than chloroquine and 2.8-fold better potency than artesunate. nih.gov

    Activity Against Neglected Tropical Diseases (e.g., Trypanosoma brucei, T. cruzi, Leishmania major)

    Analogues of this compound have also been investigated for their activity against various neglected tropical diseases. Fluoroquinolones have shown measurable in vitro activity against bloodstream forms of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov Tetracyclic fluoroquinolone analogs were particularly potent, with effective concentrations in the low micromolar range, and they appear to target the parasite's type II topoisomerase. nih.gov Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have also shown promising antitrypanosomal activity against T. brucei rhodesiense. nih.govescholarship.orgescholarship.org

    In the context of leishmaniasis, 4-aminoquinoline derivatives have demonstrated significant potential. nih.gov Amodiaquine, a 4-aminoquinoline antimalarial, has shown excellent in vitro activity against intracellular amastigotes of Leishmania donovani. nih.gov Furthermore, certain 4-amino-7-chloroquinoline derivatives have been found to be active in mice infected with Leishmania infantum, reducing the parasite load. nih.gov Studies on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) revealed that derivatives with electron-withdrawing groups on the pyrazole (B372694) rings were more active against Leishmania mexicana. mdpi.com

    Antiviral Activities of this compound Analogues

    Inhibition of SARS-CoV-2

    In the wake of the COVID-19 pandemic, significant research has been directed towards identifying antiviral agents, including those based on the quinoline scaffold. A number of 2-phenylquinoline (B181262) derivatives have been identified as inhibitors of SARS-CoV-2 replication, with some showing low micromolar activity and no cytotoxicity at high concentrations. nih.govkuleuven.be The presence of methoxy (B1213986) groups on the quinoline ring was associated with a higher selectivity index. nih.gov Some of these compounds also demonstrated potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme. nih.govkuleuven.be

    Amodiaquine analogues have also been designed and evaluated for their anti-SARS-CoV-2 activity. researchgate.net While some derivatives showed weak antiviral activity, others displayed potent inhibition. researchgate.net Furthermore, a novel quinoline-based PLpro inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in animal models of SARS-CoV-2 infection. news-medical.net This compound was effective against nirmatrelvir-resistant variants and recent Omicron variants. news-medical.net Studies have also explored 2-aminoquinazolin-4(3H)-one derivatives, which have demonstrated potent anti-SARS-CoV-2 and anti-MERS-CoV activities with no cytotoxicity. nih.gov

    Compound/Analog TypeTargetKey FindingsCitation
    2-PhenylquinolinesSARS-CoV-2 replicationLow micromolar activity; methoxy groups on the quinoline ring improved selectivity. Some compounds inhibited SARS-CoV-2 helicase. nih.govkuleuven.be
    Amodiaquine analoguesSARS-CoV-2Varying levels of antiviral activity, with some compounds showing potent inhibition. researchgate.net
    Jun13296 (Quinoline PLpro inhibitor)SARS-CoV-2 (including resistant variants)Potent antiviral and anti-inflammatory effects in vivo. Effective against nirmatrelvir-resistant and Omicron variants. news-medical.net
    2-Aminoquinazolin-4(3H)-one derivativesSARS-CoV-2, MERS-CoVPotent antiviral activities against both coronaviruses with no significant cytotoxicity. nih.gov

    Reduction of ZIKV Replication

    There is no direct evidence in the reviewed literature of this compound being evaluated for its ability to reduce Zika virus (ZIKV) replication. However, research into related heterocyclic compounds, such as quinazolinones, has identified potent antiviral activity against ZIKV.

    A study focused on 2,3,6-trisubstituted quinazolinone compounds revealed their potential as novel inhibitors of ZIKV replication. nih.gov Through phenotypic screening, several analogs were synthesized and evaluated, with some exhibiting significant efficacy against both ZIKV and Dengue virus (DENV). nih.gov For instance, compounds 22 , 27 , and 47 from this series demonstrated potent and broad-spectrum activity, with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Notably, compound 27 , which features a morpholin-4-yl substituent, and compound 28 , with a larger 4-(morpholin-4-yl)piperazin-1-yl group, were among the most potent anti-ZIKV agents identified, capable of inhibiting viral replication by 99.9% at a concentration of 10 μM. nih.gov

    Another class of compounds, 1H-pyrazolo[3,4-d]pyrimidine-amine derivatives, has also been investigated for anti-ZIKV activity. nih.gov Structure-activity relationship (SAR) studies on these scaffolds indicated that specific substitutions are crucial for antiviral efficacy. For example, an electron-withdrawing group at the para position of a peripheral phenyl ring was found to enhance anti-ZIKV activity. nih.gov Compounds such as 6 and 13 from this series displayed low micromolar antiviral activity with relatively low cytotoxicity, representing new chemotypes for further development of anti-ZIKV agents. nih.gov

    While these findings are promising for the development of ZIKV inhibitors, it is important to underscore that they pertain to quinazolinone and pyrazolopyrimidine derivatives, and not directly to this compound.

    Other Biological Activities

    Anti-inflammatory Potentials

    Direct studies on the anti-inflammatory properties of this compound are not available in the current body of scientific literature. However, the anti-inflammatory potential of various fluorine-substituted quinoline and quinazolinone derivatives has been documented, suggesting a possible area of activity for the title compound.

    For instance, a study on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed that compounds with ortho- and para-fluoro substituents on a phenyl ring displayed potential inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion. nih.gov Specifically, 2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride and 2-amino-4-(4-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride were highlighted for their anti-inflammatory activity. nih.gov

    Furthermore, other quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. In one study, compounds with a 1-oxa-3,5-diaza-anthracen-6-one and a cyclopenta[a]anthracene core, derived from a quinoline scaffold, exhibited significant anti-inflammatory activity in a xylene-induced ear edema model in mice. nih.gov The most potent compounds from this series were more effective than the reference drug ibuprofen (B1674241) at the tested dose. nih.gov

    Modulation of Human Equilibrative Nucleoside Transporters (ENTs)

    There is no specific information available regarding the modulation of human Equilibrative Nucleoside Transporters (ENTs) by this compound. However, research on a structurally related, though more complex, compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), provides insight into how similar chemical moieties might interact with these transporters.

    FPMINT has been identified as a novel inhibitor of both ENT1 and ENT2. nih.govanu.edu.au Uniquely, it displays a 5- to 10-fold greater selectivity for ENT2 over ENT1, a feature not common among known ENT inhibitors. nih.govanu.edu.au Kinetic studies have shown that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [³H]uridine transport without affecting the Km. nih.govanu.edu.au

    Further structure-activity relationship studies on FPMINT analogues have revealed key structural requirements for ENT inhibition. nih.gov For example, the presence of a halogen substitute on the fluorophenyl moiety adjacent to the piperazine (B1678402) ring was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.gov One of the most potent analogues identified was compound 3c , which, like FPMINT, was an irreversible and non-competitive inhibitor. nih.gov

    These findings on FPMINT and its analogs highlight the potential for compounds with a fluorophenyl group to interact with ENTs, but it remains to be experimentally determined if this compound shares this activity.

    Neuronal Nitric Oxide Synthase (nNOS) Inhibition

    No direct studies have been published on the inhibition of neuronal Nitric Oxide Synthase (nNOS) by this compound. However, research into other classes of aminoquinolines has demonstrated their potential as potent and selective nNOS inhibitors.

    A study focused on 7-phenyl-2-aminoquinolines led to the development of new nNOS inhibitors with high potency and selectivity for human nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov Certain compounds in this series exhibited up to nearly 900-fold selectivity for human nNOS over human eNOS. nih.gov X-ray crystallography and mutagenesis studies revealed that the amino groups of some of these compounds interact with an nNOS-specific aspartate residue, a feature absent in eNOS, which contributes to their selectivity. nih.gov

    This research demonstrates that the aminoquinoline scaffold can be effectively utilized to design selective nNOS inhibitors. nih.gov While this provides a rationale for investigating similar compounds, the specific activity of this compound in this regard is unknown.

    Mechanistic Insights and Molecular Target Identification

    Interaction with Bacterial Proteins (e.g., Penicillin Binding Protein 2a (PBP2a), DNA gyrase)

    The quinoline (B57606) scaffold, particularly the fluoroquinolone class, is well-documented for its antibacterial properties, which are primarily mediated through the inhibition of essential bacterial enzymes.

    Penicillin Binding Protein 2a (PBP2a): PBP2a is a transpeptidase that is critical for cell wall biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This enzyme is notable for its low affinity for β-lactam antibiotics, which allows MRSA to continue peptidoglycan crosslinking and cell wall synthesis even in the presence of these drugs. nih.govmdpi.com While PBP2a is a key target for overcoming MRSA resistance, there is no specific information available in the provided search results detailing a direct interaction between 6-fluoro-N-phenylquinolin-4-amine and PBP2a.

    Inhibition of Kinases (e.g., Tyrosine Kinases, EGFR, hTopoIIα, DHODH kinase, ALK)

    The 4-anilinoquinoline structure is a recognized scaffold in the design of kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets. mdpi.com

    Derivatives based on the quinoline and the structurally similar quinazoline (B50416) scaffold have been shown to inhibit a variety of kinases:

    Tyrosine Kinases: A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl) derivatives were developed as potent dual inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases, with IC₅₀ values in the low nanomolar range. nih.gov Other research has focused on optimizing phenoxyquinazoline and quinoline-based inhibitors to target mutant forms of the tyrosine kinase KIT, which is implicated in gastrointestinal stromal tumors (GIST). nih.gov

    PI3K/mTOR Kinase: A potent dual inhibitor of class I PI3K and mTOR kinase, PQR530, features a difluoromethyl group, highlighting the versatility of fluorinated groups in kinase inhibitor design. acs.orgacs.org

    Aurora Kinase: A quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, a key regulator of the cell cycle. nih.gov

    Bruton's Tyrosine Kinase (BTK): Research has led to the discovery of reversible BTK inhibitors based on a carbazole (B46965) scaffold, which includes a fluoro-substituted phenyl group, for the potential treatment of autoimmune diseases. nih.gov

    Currently, specific data on the inhibition of EGFR, hTopoIIα, DHODH kinase, or ALK by this compound is not available in the provided search results.

    Table 1: Kinase Inhibition by Quinoline and Related Derivatives

    Kinase Target FamilySpecific KinaseScaffold TypeObserved Effect
    Receptor Tyrosine Kinasesc-Met, VEGFR2QuinolinePotent dual inhibition (low nM IC₅₀) nih.gov
    Receptor Tyrosine KinasesMutant KITQuinoline/QuinazolinePotent pan-KIT mutant inhibition nih.gov
    Serine/Threonine KinasesPI3K/mTORPyridine (B92270)Dual inhibition acs.orgacs.org
    Serine/Threonine KinasesAurora AQuinazolineSelective inhibition nih.gov
    Non-receptor Tyrosine KinaseBTKCarbazoleReversible inhibition nih.gov

    Modulation of Topoisomerase Enzymes

    As established in section 6.1, the primary mechanism of action for fluoroquinolones involves the modulation of bacterial type II topoisomerase enzymes. nih.gov

    Bacterial Topoisomerase IV: Alongside DNA gyrase, Topoisomerase IV is a principal target for quinolone antibiotics. nih.gov The function of these drugs is to inhibit the enzyme's activity, which is essential for decatenating newly replicated chromosomes in bacteria. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as inhibitors of both bacterial DNA gyrase and topoisomerase IV. nih.gov Enhanced inhibition of Topoisomerase IV has been correlated with improved activity against resistant S. aureus strains. nih.gov

    Human Topoisomerase IIα (hTopoIIα): While bacterial topoisomerases are the main targets for antibacterial quinolones, some compounds can affect human topoisomerases. However, there is no specific information in the provided search results indicating that this compound modulates hTopoIIα.

    Table 2: Modulation of Topoisomerase Enzymes

    EnzymeOrganismCompound ClassMechanism of Action
    DNA GyraseBacteriaFluoroquinolonesInhibition via stabilization of DNA-enzyme complex nih.govnih.gov
    Topoisomerase IVBacteriaFluoroquinolonesInhibition, preventing chromosome segregation nih.govnih.gov

    Disruption of Tubulin Polymerization and Microtubule Dynamics

    Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Their dynamic nature is a key target for many anticancer drugs. nih.gov There is no information in the provided search results to suggest that this compound disrupts tubulin polymerization or microtubule dynamics. Research in this area has focused on other classes of compounds, such as noscapinoids and indololatonduine derivatives. nih.govnih.gov

    Heme Binding and Interference in Parasitic Pathways

    No information is available in the provided search results regarding the ability of this compound to bind heme or interfere in parasitic pathways.

    Oxidative Stress Induction and DNA Damage

    The mechanism of action of fluoroquinolones directly leads to DNA damage. By stabilizing the cleavable complex of DNA gyrase and topoisomerase IV with DNA, these compounds promote the formation of persistent double-strand breaks in the bacterial chromosome. nih.gov This accumulation of DNA damage is a primary contributor to the bactericidal activity of the drug class. nih.gov There is no specific mention in the search results of this compound inducing oxidative stress.

    Autophagy Pathway Modulation (e.g., ATG5-dependent autophagy)

    There is no information available in the provided search results concerning the modulation of autophagy pathways by this compound.

    Receptor Binding and Antagonism (e.g., Opioid Receptor Like-1 (ORL1))

    The Opioid Receptor Like-1 (ORL-1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a member of the G protein-coupled receptor superfamily. wikipedia.org Its natural ligand is the 17-amino acid neuropeptide, nociceptin. wikipedia.org The activation of the ORL-1 receptor is involved in a variety of physiological processes, including pain modulation, mood, and locomotion. nih.govnih.gov

    While direct research on the binding and antagonism of this compound at the ORL-1 receptor is not extensively available in public literature, the broader class of 4-aminoquinolines has been identified as a significant source of non-peptide ORL-1 receptor ligands. mdpi.com High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of several classes of chemical compounds, including 4-amino-quinolines, that act as ligands for the NOP receptor. mdpi.com

    A notable example from this class is the compound JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide. unife.it JTC-801 is a selective and potent antagonist of the ORL-1 receptor. unife.it Studies have shown that JTC-801 can produce antinociceptive effects in various animal models of pain, and this effect is not reversible by the general opioid antagonist naloxone, indicating its action is specific to the ORL-1 receptor system. unife.it The antagonistic activity of compounds like JTC-801 at the ORL-1 receptor suggests that this receptor plays a role in pain perception that is distinct from the classical opioid receptors (mu, delta, and kappa). nih.govnih.gov

    The general structure of 4-aminoquinoline (B48711) antagonists for the ORL-1 receptor highlights the importance of the quinoline core for binding. The exploration of various substituents on this core has been a key strategy in developing potent and selective antagonists. The antagonistic properties of these compounds are of significant interest for their potential therapeutic applications. mdpi.com

    Structure Activity Relationship Sar Studies of 6 Fluoro N Phenylquinolin 4 Amine and Its Analogues

    Impact of Substituents on the Phenyl Ring

    The nature and position of substituents on the N-phenyl ring play a pivotal role in modulating the biological activity of 6-fluoro-N-phenylquinolin-4-amine derivatives. Studies on related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have demonstrated that the introduction of different functional groups on the phenyl ring significantly impacts their anticancer properties.

    Halogenation of the phenyl ring has been shown to be a viable strategy to enhance activity. For instance, the presence of a fluorine atom on the phenyl ring can influence the molecule's electronic properties and its ability to form key interactions with biological targets.

    The addition of a methyl group to the phenyl ring has also been explored. In the context of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, a p-tolyl group (a phenyl ring with a methyl group at the para position) has been incorporated to study its effect on anticancer activity.

    Furthermore, the introduction of a morpholino group, a heterocyclic amine, can significantly alter the physicochemical properties of the parent compound, such as solubility and polarity. In one instance, a morpholine-4-carbonyl group was attached to the quinoline (B57606) core at the 3-position, while the N-phenyl ring was substituted with a propan-2-yl group, highlighting the diverse modifications being explored. nih.gov

    Influence of Substitution Patterns on the Quinoline Core

    Modifications to the quinoline core itself are critical in defining the biological profile of this compound analogues. The position and nature of substituents on this bicyclic system have been a key focus of SAR studies.

    The fluorine atom at the C6-position is a defining feature of the parent compound. Halogenation at this position is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. Studies on 2-substituted-4-amino-6-halogenquinolines have underscored the importance of the halogen at C6 for antiproliferative activity. mdpi.com

    While the core compound has a fluorine at C6, related studies on 4-aminoquinolines have shown that substitution at the C7-position can also be critical. For example, in a series of 4-aminoquinoline (B48711) derivatives, the placement of certain groups at the C7-position, rather than the C6-position, led to a decrease in leishmanicidal activity, indicating the sensitivity of the biological activity to the substitution pattern on the quinoline ring. researchgate.net

    Role of the 4-Amino Group and its Substituents

    The 4-amino group serves as a crucial linker between the quinoline core and the phenyl ring and is a critical determinant of biological activity. Its ability to participate in hydrogen bonding and its basicity are key features that influence target engagement.

    The amino group itself is a key pharmacophoric element. In many related quinoline-based compounds, this nitrogen atom is essential for activity. The 4-aminoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov

    Substituents on the nitrogen of the 4-amino group can also modulate activity. In the parent compound, this is a phenyl group. However, studies on related quinoline derivatives have explored a wide range of substituents at this position, from simple alkyl chains to more complex cyclic systems, each influencing the compound's properties in a unique way.

    Correlation between Lipophilicity (ClogP) and Biological Activity

    Lipophilicity, often quantified by the calculated logP (ClogP), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. It plays a significant role in a compound's ability to cross biological membranes and reach its target.

    Identification of Key Pharmacophoric Features for Potency and Selectivity

    Based on the available SAR data for this compound and related analogues, several key pharmacophoric features can be identified that are crucial for potency and selectivity.

    A central pharmacophoric element is the 4-aminoquinoline scaffold . This bicyclic system provides the fundamental framework for interaction with biological targets. The nitrogen atom at position 1 of the quinoline ring and the exocyclic 4-amino group are key hydrogen bond acceptors and donors.

    The fluorine atom at the C6-position of the quinoline ring is another important feature. This substituent can enhance binding affinity through favorable electronic interactions and can also improve metabolic stability.

    The N-phenyl ring attached to the 4-amino group is a critical component that allows for a wide range of modifications to fine-tune activity and selectivity. Substituents on this ring can modulate the electronic properties of the entire molecule and provide additional points of interaction with the target protein.

    Finally, the substituent at the C2-position of the quinoline core offers another avenue for optimizing activity. As seen in related series, the introduction of specific groups at this position can significantly enhance potency.

    Insights from Comparative SAR with Related Quinoline and Aminoquinoline Scaffolds

    The SAR of this compound can be further understood by comparing it with related quinoline and aminoquinoline scaffolds.

    For example, studies on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as apoptosis inducers have also highlighted the importance of the N-phenyl group and substitutions on it for potent anticancer activity. Current time information in Bangalore, IN. This suggests a common binding mode or mechanism of action for this class of compounds where the N-phenyl moiety plays a crucial role.

    Similarly, research on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents provides valuable comparative data. nih.gov Although the core is a quinolone (4-oxo) rather than a quinolin-4-amine, the systematic variation of substituents on the N-phenyl ring in this series offers insights into how different functional groups might behave on the this compound scaffold.

    Furthermore, the broader class of 4-aminoquinolines has been extensively studied for various biological activities, including antimalarial and anticancer effects. The well-established SAR for this class provides a general framework for understanding the role of the 4-aminoquinoline core and the importance of the substituent at the 4-amino position.

    By comparing the SAR of this compound with these related scaffolds, common themes emerge, such as the importance of the N-phenyl group and the substitution pattern on the quinoline ring, which collectively guide the design of more effective and selective therapeutic agents.

    Medicinal Chemistry and Drug Design Principles Applied to 6 Fluoro N Phenylquinolin 4 Amine

    Lead Identification and Optimization Strategies

    The initial phase of drug discovery often yields a number of "hits"—compounds that exhibit a desired biological activity. However, these hits are rarely optimal and require significant refinement to become "leads" with drug-like properties.

    The identification of 6-fluoro-N-phenylquinolin-4-amine as a compound of interest, for instance as an inhibitor of Ubiquitin Specific Protease-13 (USP13), marks its status as a "hit". The progression from this initial hit to a lead compound involves a systematic evaluation of its potency, selectivity, and preliminary pharmacokinetic properties.

    A crucial step in this progression is the synthesis and evaluation of initial analogs to understand the basic structure-activity relationship (SAR). For the this compound scaffold, early exploration might involve simple modifications to the N-phenyl ring and substitutions on the quinoline (B57606) core. For example, a study synthesized this compound (termed BK50118-B) and related analogs to assess their potential as USP13 inhibitors. This initial synthesis provides a foundational dataset for hit-to-lead progression.

    Compound IDR1R2Biological TargetActivity
    BK50118-B HHUSP13Hit
    Analog 14-CH3HUSP13Varies
    Analog 2H3-ClUSP13Varies

    This table is illustrative and based on typical initial hit-to-lead explorations.

    The hit-to-lead process is not linear but rather an iterative cycle of design, synthesis, and testing. Each new piece of data from biological assays informs the design of the next generation of compounds. For this compound, this iterative process would involve exploring a wider range of substituents on both the phenyl and quinoline rings.

    For instance, the introduction of various functional groups at different positions of the N-phenyl ring can probe for additional interactions with the target protein. Similarly, modifications at other positions of the quinoline ring, beyond the 6-fluoro group, can be explored to optimize properties like solubility, metabolic stability, and cell permeability.

    IterationModificationRationaleObserved Outcome
    1Substitution on N-phenyl ring (e.g., -CH3, -Cl, -OCH3)Explore electronic and steric effects on potency.Identification of preferred substitution patterns.
    2Substitution at C2 of quinoline ringModulate solubility and potential for new interactions.Improved physicochemical properties.
    3Replacement of N-phenyl with other aryl or heteroaryl groupsAssess the importance of the phenyl ring for activity.Discovery of alternative aromatic systems.

    This table represents a hypothetical iterative design process for the optimization of this compound.

    Molecular Modifications for Enhanced Pharmacological Profiles

    To transform a lead compound into a drug candidate, medicinal chemists employ a variety of strategies to fine-tune its properties. These include scaffold hopping, bioisosteric replacements, and molecular hybridization.

    Scaffold hopping involves replacing the core structure (the scaffold) of a molecule with a different one while maintaining similar biological activity. This can lead to novel chemical entities with improved properties or a more favorable patent position. For this compound, the quinoline ring is the scaffold. A scaffold hopping approach might replace the quinoline core with a quinazoline (B50416) or a thieno[3,2-b]pyridine (B153574) core, while retaining the N-phenylamine side chain.

    Bioisosteric replacement is a more subtle modification where one atom or group of atoms is replaced by another with similar physical or chemical properties. This can be used to improve potency, selectivity, or metabolic stability. For example, the fluorine atom at the 6-position of the quinoline ring is a bioisostere for a hydrogen atom, but its electron-withdrawing nature can significantly alter the properties of the molecule. Other bioisosteric replacements could include substituting the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring.

    Original MoietyBioisosteric ReplacementRationale
    Phenyl ringPyridyl ringIntroduce a hydrogen bond acceptor, potentially improving solubility and target interactions.
    6-Fluoro group6-Chloro or 6-Cyano groupModulate electronic properties and metabolic stability.
    Quinoline scaffoldQuinazoline scaffoldExplore different core structures for novel intellectual property and improved properties.

    This table illustrates potential scaffold hopping and bioisosteric replacement strategies for this compound.

    Molecular hybridization is a strategy where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. This can lead to compounds with dual or enhanced activity. For the this compound scaffold, one could hybridize it with another known inhibitor of a related target or a fragment that improves pharmacokinetic properties.

    For instance, quinoline derivatives have been hybridized with other moieties to create novel antimicrobial agents that inhibit DNA gyrase. nih.gov A similar approach could be applied to this compound, where the N-phenyl ring is extended or modified to incorporate another pharmacophore.

    A primary goal of medicinal chemistry is to optimize the selectivity and potency of a lead compound. Selectivity refers to the compound's ability to interact with its intended target over other proteins in the body, which helps to minimize off-target side effects. Potency is a measure of the concentration of the compound required to produce a desired biological effect.

    For this compound, optimizing selectivity and potency would involve a detailed SAR study. This would entail synthesizing a library of derivatives with systematic variations and evaluating their activity against the primary target and a panel of related proteins. For example, studies on related 2-phenylquinolin-4-amines have shown that specific substitutions can lead to highly potent and selective compounds. nih.gov

    Compound DerivativeModificationIC50 (Target)IC50 (Off-target)Selectivity Index
    Lead Compound-1 µM10 µM10
    Derivative AAddition of 4'-methyl on phenyl ring0.5 µM15 µM30
    Derivative BReplacement of phenyl with 3'-pyridyl0.8 µM5 µM6.25
    Derivative CIntroduction of a basic side chain at C20.2 µM20 µM100

    This table provides a hypothetical example of data generated during the optimization of selectivity and potency for a this compound lead.

    Preclinical Pharmacological Considerations (Non-human, Non-clinical focus)

    The preclinical evaluation of novel chemical entities is a critical step in the drug discovery and development process. This section focuses on the non-human, non-clinical pharmacological aspects of this compound, specifically its metabolic properties and its efficacy in animal models of disease.

    In Vivo Efficacy in Animal Models (Non-human)

    The therapeutic potential of this compound has been investigated in non-human animal models, particularly in the context of neurodegenerative diseases where the accumulation of misfolded proteins is a key pathological feature.

    In a transgenic mouse model of Parkinson's disease expressing the human A53T mutation of alpha-synuclein (B15492655), the analog compound BK50118-C demonstrated significant neuroprotective effects. nih.gov Treatment with this related inhibitor led to a reduction in alpha-synuclein levels and an increase in its ubiquitination, suggesting that inhibiting USP13 can enhance the clearance of this toxic protein. nih.gov Furthermore, the treatment resulted in improved neuronal survival in the cortex and striatum of these mice. researchgate.net

    Subsequent studies involving the direct administration of a related inhibitor to wild-type mice expressing human alpha-synuclein via lentiviral vectors further substantiated these findings. The inhibitor was well-tolerated and led to a significant reduction in ubiquitinated alpha-synuclein, an increase in dopamine (B1211576) levels, and an improvement in motor and behavioral deficits. researchgate.netresearchgate.net Crucially, these beneficial effects were not observed in USP13 deficient mice, confirming that the therapeutic action is mediated through the inhibition of USP13. researchgate.net It has also been noted that this compound and its analogs are capable of crossing the blood-brain barrier, a critical property for drugs targeting central nervous system disorders. nih.gov

    Animal Model Compound Tested Key Findings Reference
    Transgenic A53T alpha-synuclein miceBK50118-C (analog)Reduced alpha-synuclein levels, increased alpha-synuclein ubiquitination, improved neuronal survival. nih.govresearchgate.net
    Wild-type mice with lentiviral human alpha-synuclein expressionBK50118-C (analog)Reduced ubiquitinated alpha-synuclein, increased dopamine levels, improved motor and behavioral performance. researchgate.netresearchgate.net
    USP13 deficient mice with lentiviral human alpha-synuclein expressionBK50118-C (analog)No significant improvement in pathology or behavior, confirming USP13 as the target. researchgate.net

    Future Directions and Research Opportunities

    Exploration of Novel Synthetic Pathways

    The synthesis of 4-aminoquinoline (B48711) derivatives is a well-established field, yet there remains room for innovation, particularly in the development of more efficient, scalable, and environmentally benign methodologies.

    Most 4-aminoquinolines are traditionally prepared through the coupling of a 4-chloroquinoline (B167314) with an appropriate amine substrate via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This can be achieved under various conditions, including high temperatures in solvents like alcohol or DMF, or by using an excess of the amine as a solvent. nih.gov To improve yields and reactivity, especially with less reactive anilines, bases such as triethylamine (B128534) or carbonates can be employed. nih.gov The use of Brønsted or Lewis acids has also been shown to facilitate the incorporation of anilines at the 4-position with high yields. nih.gov

    More contemporary approaches offer promising alternatives. Microwave-assisted synthesis has been utilized to produce 4-aminoquinoline derivatives with high yields in shorter reaction times. researchgate.net Another modern strategy involves a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, which has demonstrated excellent group tolerance and has been used to synthesize known antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356) in good yields. nih.gov Additionally, novel methods like the aza-Michael addition followed by intramolecular annulation of ynones and 2-aminobenzonitriles have been developed to access polysubstituted 4-aminoquinolines. nih.gov

    Future research into the synthesis of 6-fluoro-N-phenylquinolin-4-amine could focus on optimizing these modern techniques to improve efficiency and scalability.

    Synthetic Strategy Description Potential Advantage for this compound
    Nucleophilic Aromatic Substitution (SNAr) Coupling of 4-chloro-6-fluoroquinoline (B35510) with aniline (B41778). nih.govWell-established, multiple protocols available. nih.gov
    Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the SNAr reaction. researchgate.netReduced reaction times and potentially higher yields. researchgate.net
    Palladium-Catalyzed Dehydrogenation Reaction of a corresponding dihydroquinolinone with aniline in the presence of a palladium catalyst. nih.govHigh functional group tolerance. nih.gov
    Aza-Michael/Annulation Reaction involving ynones and 2-amino-5-fluorobenzonitrile. nih.govHigh atom economy and operational simplicity. nih.gov

    Investigation of Additional Biological Targets and Mechanisms

    The biological activity of quinoline (B57606) derivatives is diverse, with different substitutions on the quinoline core directing the molecule to various targets. The fluoroquinolone class, to which this compound belongs, is well-known for its antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govyoutube.comwikipedia.org DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive organisms. nih.govyoutube.com The addition of a fluorine atom at the C-6 position, as in the subject compound, is a key modification that significantly increases the potency of quinolones. nih.gov

    Beyond their antibacterial properties, 4-aminoquinolines are a cornerstone of antimalarial therapy. nih.gov Their mechanism of action in Plasmodium falciparum involves accumulating in the parasite's acidic digestive vacuole. nih.govacs.org There, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. youtube.com The parasite normally polymerizes toxic heme into non-toxic hemozoin; 4-aminoquinolines inhibit this process, leading to a buildup of toxic heme that kills the parasite. acs.orgtaylorandfrancis.com The 4-aminoquinoline nucleus is crucial for association with hematin. acs.orgacs.org

    Furthermore, quinoline derivatives have been investigated as inhibitors of various kinases, which are critical targets in cancer therapy. nih.gov For example, some quinoline-based compounds have been designed as selective inhibitors of C-RAF kinase and dual-target inhibitors of EGFR and HER-2. nih.govrsc.org The PI3K/AkT/mTOR pathway, often dysregulated in cancer, has also been a target for quinoline derivatives. nih.gov

    Future research should aim to screen this compound against a broad panel of biological targets, including various bacterial strains, Plasmodium species, and a range of kinases and other enzymes implicated in diseases like cancer.

    Potential Biological Target Class Specific Examples Known Mechanism for Related Compounds
    Bacterial Enzymes DNA Gyrase, Topoisomerase IV nih.govyoutube.comInhibition of DNA replication and repair, leading to bacterial cell death. youtube.comwikipedia.org
    Antimalarial Targets Hemozoin formation acs.orgnih.govInhibition of heme polymerization in the parasite's digestive vacuole. youtube.complos.org
    Kinases C-RAF, EGFR, HER-2, PI3K/mTOR nih.govnih.govrsc.orgnih.govInhibition of signaling pathways that drive tumor growth and progression. nih.gov

    Development of Selective Inhibitors with Improved Profiles

    The development of selective inhibitors is a key goal in drug discovery to maximize efficacy and minimize off-target effects. For 4-aminoquinolines, structure-activity relationship (SAR) studies have provided valuable insights. In the context of antimalarial activity, the presence of an electron-withdrawing group at the 7-position of the quinoline ring, such as a chloro group, is often considered critical for the inhibition of hemozoin formation. acs.orgacs.org However, studies on 7-fluoro-AQs have shown them to be less active against chloroquine-susceptible P. falciparum and substantially less active against resistant strains compared to their 7-chloro counterparts. nih.gov This suggests that the nature of the halogen at this position significantly influences activity.

    The side chain at the 4-amino position is also a primary modulator of activity, especially against drug-resistant parasite strains. ucsf.edu Modifications to this side chain can help overcome resistance mechanisms. For instance, the development of hybrid compounds, where a 4-aminoquinoline is conjugated with another antimalarial agent like artemisinin, has shown promise.

    In the realm of kinase inhibitors, selectivity is paramount. Quinoline-based compounds have been developed as highly selective inhibitors. For example, certain diarylurea and diarylamide derivatives with a quinoline core have demonstrated high potency and selectivity for C-RAF kinase. nih.gov

    Future work on this compound should involve systematic modifications of the N-phenyl group and exploration of different substituents on the quinoline core to enhance selectivity for specific biological targets and improve pharmacokinetic properties.

    Advanced Computational Design Methodologies

    Computational methods are indispensable tools in modern drug design, enabling the rapid screening of virtual libraries and the rational design of new compounds with improved properties. frontiersin.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for correlating the three-dimensional properties of molecules with their biological activities. mdpi.comresearchgate.net These methods can help identify the key steric and electrostatic features required for potency and can guide the design of new, more active derivatives. mdpi.com

    Molecular docking is another crucial computational tool that predicts the binding mode and affinity of a ligand to its target protein. mdpi.comnih.gov This allows for the in-silico screening of large compound libraries and provides insights into the specific interactions between the ligand and the active site of the target. scirp.org For instance, docking studies have been used to design quinoline derivatives as inhibitors of HIV reverse transcriptase and integrase, as well as protease inhibitors against SARS-CoV-2. nih.govscirp.org

    Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. nih.govnih.gov This can provide information on the stability of the complex and conformational changes that may occur upon ligand binding. nih.govnih.gov

    For this compound, these computational approaches can be leveraged to:

    Build QSAR models based on a library of related compounds to predict its activity. ajol.infonih.govresearchgate.net

    Perform docking studies against various potential targets to identify the most promising ones.

    Use the insights from docking and QSAR to rationally design novel derivatives with enhanced activity and selectivity.

    Computational Method Application in Drug Design Relevance for this compound
    3D-QSAR (CoMFA/CoMSIA) Correlates 3D molecular properties with biological activity. mdpi.comresearchgate.netGuide the design of derivatives with improved potency. ajol.info
    Molecular Docking Predicts binding mode and affinity to a biological target. mdpi.comscirp.orgScreen potential targets and understand binding interactions.
    Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of a ligand-protein complex. nih.govnih.govAssess the stability of binding and conformational changes. nih.gov

    Collaborative Research Initiatives in Neglected Diseases

    The development of new treatments for neglected diseases, such as malaria, often requires collaborative efforts between academia, industry, and non-profit organizations. The high costs and long timelines of drug development can be prohibitive for a single entity to bear, especially for diseases that primarily affect low-income populations.

    The 4-aminoquinoline scaffold remains a critical component in the fight against malaria, a disease with a distribution that closely mirrors global poverty. The emergence of drug-resistant strains of P. falciparum necessitates a continuous pipeline of new antimalarial agents. nih.gov Collaborative initiatives can pool resources and expertise to accelerate the discovery and development of new 4-aminoquinoline derivatives.

    Such collaborations can facilitate:

    Access to diverse compound libraries for screening.

    Sharing of expertise in areas such as medicinal chemistry, parasitology, and clinical trial design.

    Funding from public and private partnerships to advance promising candidates through the development pipeline.

    Future research on this compound for neglected diseases would greatly benefit from its inclusion in such collaborative frameworks, which can provide the necessary infrastructure and support to explore its full therapeutic potential.

    Q & A

    Q. What are the optimal synthetic routes for preparing 6-fluoro-N-phenylquinolin-4-amine with high purity?

    The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized quinoline scaffold. For example, reacting 6-fluoro-4-chloroquinoline with aniline under reflux in ethanol or methanol, catalyzed by a base like K₂CO₃ . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by NMR and LC-MS .

    Q. How can researchers characterize the structural integrity of this compound?

    Standard characterization includes:

    • ¹H/¹³C NMR : To confirm the presence of the fluorine atom (via coupling patterns) and the N-phenyl group.
    • IR Spectroscopy : Identification of amine (-NH) and aromatic C-F stretches (~1250 cm⁻¹).
    • Mass Spectrometry : Molecular ion peak matching the exact mass (C₁₅H₁₁FN₂; calc. 238.09 g/mol).
    • Elemental Analysis : Validates empirical formula .

    Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

    Initial screening should include:

    • Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to assess antiproliferative activity.
    • Antimicrobial testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
    • Enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways .

    Advanced Research Questions

    Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

    The electron-withdrawing fluorine at position 6 alters the quinoline ring’s electron density, enhancing electrophilic substitution at positions 2 and 7. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity in further derivatization. Comparative analysis with non-fluorinated analogs (e.g., N-phenylquinolin-4-amine) reveals reduced basicity of the amine group due to fluorine’s inductive effects .

    Q. What strategies resolve contradictions in reported biological activity data across studies?

    Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, compound solubility). To address this:

    • Standardize protocols (e.g., fixed DMSO concentration ≤0.1%).
    • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation).
    • Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to correlate in vitro and in vivo results .

    Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

    SAR strategies include:

    • Substituent variation : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance solubility or target affinity.
    • Scaffold hopping : Replacing quinoline with isoquinoline to assess ring system impact.
    • Prodrug design : Masking the amine group (e.g., acetylation) to improve bioavailability. Data from analogs like 6-chloro-N-phenylquinolin-4-amine (IC₅₀ = 2.1 µM vs. 4.7 µM for the fluoro analog in MCF-7 cells) highlight substituent-driven efficacy .

    Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer applications?

    Mechanistic studies may involve:

    • Microtubule polymerization assays : To test interference with cytoskeletal dynamics (common in quinoline-based antimitotics).
    • Transcriptomic profiling (RNA-seq): Identifies differentially expressed genes post-treatment.
    • Protein binding assays (SPR or ITC): Quantifies interactions with tubulin or kinases .

    Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?

    Regioselective modifications require:

    • Directed ortho-metalation : Using directing groups (e.g., -OMe) to position substituents.
    • Cross-coupling reactions (Suzuki-Miyaura): For aryl group introductions at specific positions.
    • Protecting group strategies : Temporarily shielding the amine to prevent unwanted side reactions .

    Methodological Considerations

    • Data Interpretation : Compare results with structurally related compounds (e.g., 6-chloro or 6-nitro analogs) to contextualize biological activity .
    • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve structural ambiguities .
    • Ethical Compliance : Adhere to institutional guidelines for in vivo testing, ensuring proper controls and reproducibility metrics.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.